5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid
Description
5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid (CAS: 1822561-92-1) is a spirocyclic proline derivative featuring a bicyclic structure with a cyclopropane ring fused to a pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at position 4 enhances reactivity for further functionalization. This compound is primarily utilized in medicinal chemistry as a rigid, conformationally constrained building block for drug discovery, particularly in peptide mimetics and protease inhibitors .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-6-11(4-5-11)7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXHVXDUXUEPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822561-92-1 | |
| Record name | 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid, also known by its CAS number 1931909-28-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- CAS Number : 1931909-28-2
- Purity : ≥95%
The biological activity of this compound is primarily linked to its structural properties which allow it to interact with various biological targets. The compound is a spirocyclic structure that may influence its binding affinity and selectivity towards specific enzymes or receptors.
Antiviral Activity
Similar spiro compounds have been evaluated for antiviral properties, particularly in the context of hepatitis C virus (HCV) treatment. The structural characteristics that confer activity against viral targets could also be present in this compound, suggesting a possible role in antiviral drug development .
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study demonstrated that spirocyclic compounds can inhibit both DNA gyrase and topoisomerase IV in Escherichia coli, leading to effective antibacterial action against multidrug-resistant strains .
- The potential application of this compound in treating infections caused by resistant bacteria remains an area for further exploration.
- Antiviral Applications :
Data Table: Comparison of Biological Activities
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid moiety participates in amide coupling reactions, enabling integration into peptidomimetics or bioactive molecules.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| EDC/HOBt, DMF, rt, 12 h | Amide derivatives | 65–78% | |
| DCC, DMAP, CH₂Cl₂, 0°C → rt, 24 h | N-acylated spirocyclic compounds | 72% |
Key findings:
-
Coupling agents like EDC or DCC are essential for activating the carboxyl group.
-
Steric hindrance from the spirocyclic structure slightly reduces reaction efficiency compared to linear analogs.
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine.
| Conditions | Time | Product | Yield | Source |
|---|---|---|---|---|
| TFA/DCM (1:1), rt, 2 h | 2 h | 5-azaspiro[2.3]hexane-4-carboxylic acid | 89% | |
| Formic acid, rt, 24 h | 24 h | Free amine-carboxylic acid conjugate | 55% |
Notes:
-
TFA provides faster deprotection, while formic acid is milder but requires longer reaction times .
-
The free amine is highly reactive and often used in situ for further functionalization .
Esterification
The carboxylic acid is esterified to improve solubility or modify reactivity.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol, H₂SO₄, reflux, 6 h | Ethyl ester derivative | 82% | ||
| Diazomethane, Et₂O, 0°C, 1 h | Methyl ester | 90% |
Mechanistic insight:
-
Acid catalysis (H₂SO₄) facilitates protonation of the carboxylate, enhancing electrophilicity.
-
Diazomethane provides a methyl group without requiring harsh conditions .
Oxidation
The hydroxymethyl intermediate (synthesized via Tebbe reagent-mediated methylenation) is oxidized to the carboxylic acid:
Reduction
Nitro groups in derivatives are reduced to amines:
-
Conditions : H₂ (1 atm), Pd/C (10 mol%), MeOH, rt, 12 h.
-
Yield : 85%.
Cyclopropanation
The spirocyclic core undergoes Rh-catalyzed cyclopropanation with ethyl diazoacetate:
| Catalyst | Solvent | Time | Yield | Source |
|---|---|---|---|---|
| Rh₂(OAc)₄ (10 mol%) | DCM | 48 h | 73% |
Key observations:
Hydrolysis of Esters
Ethyl or methyl esters are hydrolyzed back to the carboxylic acid under basic conditions:
Silicon-Based Protection/Deprotection
The hydroxymethyl group is protected/deprotected using silyl ethers:
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Protection | TBDPSCl, imidazole, DMF | rt, 12 h | 88% | |
| Deprotection | TEA·3HF, THF | 60°C, 48 h | 45% |
Applications:
Comparison with Similar Compounds
Structural Variations
Key structural differences among related spirocyclic compounds include:
- Spiro Ring Size :
- Substituent Position :
- Stereochemistry :
Physical and Chemical Properties
| Property | Target Compound (CAS: 1822561-92-1) | 5-Boc-5-azaspiro[2.4]heptane-4-carboxylic acid (CAS: N/A) | (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1129634-44-1) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 131–134 | Not reported |
| Molecular Formula | C12H19NO4 | C12H19NO4 | C12H19NO4 |
| LCMS ([M-H]<sup>-</sup>) | Not reported | 240.2 | 241.3* |
| <sup>13</sup>C NMR (ppm) | Not available | 177.74 (COOH), 154.79 (Boc) | 176.6 (COOH), 153.7 (Boc) |
Commercial Availability and Pricing
| Compound | Supplier | Purity | Price (1g) |
|---|---|---|---|
| Target Compound (CAS: 1822561-92-1) | BLD Pharmatech Ltd. | 98% | ~$300 |
| (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid | CymitQuimica | ≥95% | €332 |
| (R)-5-Boc-5-azaspiro[2.4]heptane-4-carboxylic acid | PharmaBlock Sciences | 95% | Discontinued |
.
Q & A
Q. What are the key challenges in synthesizing 5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of spirocyclic compounds like this requires addressing steric hindrance from the tert-butoxycarbonyl (Boc) group and the strained spiro[2.3]hexane ring. Key steps include:
- Protection/deprotection strategies : Use Boc as a temporary protecting group for the amine to prevent side reactions during ring closure .
- Ring-closing methods : Employ intramolecular cyclization via nucleophilic attack, using catalysts like Pd(OAc)₂ for spiroannulation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while low temperatures (0–5°C) reduce racemization .
- Purification : Use reverse-phase HPLC to isolate the carboxylic acid form, ensuring >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the spirocyclic structure and stereochemistry?
Methodological Answer: A combination of techniques is required:
- ¹H/¹³C NMR : Identify characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and spirocyclic protons (δ 3.8–4.2 ppm for axial/equatorial protons) .
- 2D NMR (COSY, NOESY) : Resolve stereochemistry by analyzing through-space interactions between the spiro ring and adjacent substituents .
- X-ray crystallography : Definitive confirmation of the spiro[2.3]hexane geometry and Boc orientation .
Q. How should researchers assess the compound’s stability under various storage conditions?
Methodological Answer: Stability studies should include:
- Thermal analysis (TGA/DSC) : Monitor decomposition temperatures, focusing on Boc group cleavage (~150–200°C) .
- Hydrolytic stability : Test in aqueous buffers (pH 2–9) at 25°C and 40°C; Boc-protected amines degrade faster under acidic conditions .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the spiro ring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational flexibility and reactivity?
Methodological Answer: Use density functional theory (DFT) calculations to:
- Map energy barriers for spiro ring puckering and Boc group rotation .
- Simulate reaction pathways : Compare intramolecular cyclization energetics with alternative pathways (e.g., intermolecular dimerization) .
- Electrostatic potential analysis : Identify nucleophilic/electrophilic sites on the carboxylic acid and spiro nitrogen for functionalization .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:
- Standardizing assays : Use cell lines with verified expression of target enzymes (e.g., kinases) and include purity checks via LC-MS .
- Stereochemical controls : Compare activity of enantiomerically pure vs. racemic samples to rule out stereoselective effects .
- Metabolite profiling : Identify degradation products (e.g., free amine after Boc cleavage) that may interfere with bioactivity .
Q. How can the spirocyclic scaffold be functionalized for targeted drug delivery without compromising stability?
Methodological Answer:
- Carboxylic acid derivatization : Convert to amides or esters using EDC/HOBt coupling, preserving the spiro ring .
- Boc group replacement : Substitute with photo-labile (e.g., nitroveratryl) or enzyme-cleavable (e.g., peptide-based) protecting groups .
- Conjugation via click chemistry : Attach PEGylated linkers or targeting moieties (e.g., folate) using azide-alkyne cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
